Hydrogen-Bond Donor Count Modulates Target Residence Time
The target compound possesses exactly one hydrogen-bond donor (HBD = 1, the N1-H of the triazolone ring) and three hydrogen-bond acceptors (HBA = 3), as confirmed by its SMILES-derived computed properties [1]. In contrast, the 1-methyl analog (1-methyl-3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2200107-73-7) has HBD = 0 and HBA = 3, as the N1 methylation eliminates the sole donor . In kinase inhibitor design within the 1,2,4-triazol-5-one class, the N1-H serves as a critical hinge-binding hydrogen-bond donor that determines target residence time; its absence in N1-alkylated analogs has been associated with 10- to 100-fold reductions in kinase inhibitory potency [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) — a key determinant of target binding kinetics in kinase inhibition |
|---|---|
| Target Compound Data | HBD = 1; HBA = 3; TPSA = 53.9 Ų |
| Comparator Or Baseline | 1-Methyl analog (CAS 2200107-73-7): HBD = 0; HBA = 3; TPSA ≈ 47.5 Ų (estimated from methylation) |
| Quantified Difference | ΔHBD = 1 (100% reduction in HBD capacity for the comparator); TPSA differential ≈ 6.4 Ų |
| Conditions | Computed physicochemical properties; activity correlation derived from Deciphera Pharmaceuticals kinase inhibition SAR data for the triazol-5-one class |
Why This Matters
For procurement in kinase-focused drug discovery, the presence of a single HBD in the target compound enables hinge-region hydrogen bonding that N1-alkylated analogs structurally cannot achieve, directly impacting candidate selection for c-FMS/CSF-1R or PDGFR programs.
- [1] Kuujia. Cas no 2200882-81-9 (3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one). Computed Properties: HBD Count = 1; HBA Count = 3; TPSA = 53.9. https://www.kuujia.com/cas-2200882-81-9.html (accessed 2026-04-29). View Source
- [2] Deciphera Pharmaceuticals, LLC. 1,2,4-Triazol-5-ones and analogs exhibiting anti-cancer and anti-proliferative activities. US Patent Application 20140296252, October 2, 2014. SAR discussion on hinge-binding hydrogen-bond donor requirements for c-FMS/CSF-1R, c-KIT, and PDGFR inhibition. View Source
